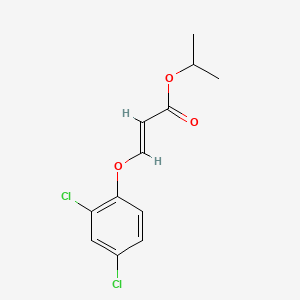
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, also known as 2,4-D isopropyl ester, is a chemical compound widely used in agriculture as a herbicide. It is an ester derivative of 2,4-dichlorophenoxyacetic acid, which is known for its effectiveness in controlling broadleaf weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves the esterification of 2,4-dichlorophenoxyacetic acid with isopropanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed in precise proportions. The reaction is monitored and controlled to ensure high yield and purity of the product. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and isopropanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and isopropanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily used in agricultural research for its herbicidal properties. It is studied for its effectiveness in controlling various weed species and its impact on crop yield. Additionally, it is used in environmental studies to understand its degradation pathways and environmental fate.
Mécanisme D'action
The herbicidal action of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled and abnormal growth, ultimately causing the death of the plant. The compound targets specific pathways involved in cell division and elongation, making it effective against broadleaf weeds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound of 1-Methylethyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate, also used as a herbicide.
2,4-Dichlorophenoxybutyric acid: Another ester derivative with similar herbicidal properties.
2,4-Dichlorophenoxypropionic acid: A related compound with comparable applications in agriculture.
Uniqueness
This compound is unique due to its specific ester structure, which influences its solubility, volatility, and overall effectiveness as a herbicide. Its ester form allows for easier application and absorption by plants compared to its parent acid.
Propriétés
Numéro CAS |
53548-36-0 |
|---|---|
Formule moléculaire |
C12H12Cl2O3 |
Poids moléculaire |
275.12 g/mol |
Nom IUPAC |
propan-2-yl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C12H12Cl2O3/c1-8(2)17-12(15)5-6-16-11-4-3-9(13)7-10(11)14/h3-8H,1-2H3/b6-5+ |
Clé InChI |
LMXMPPKRUORTTE-AATRIKPKSA-N |
SMILES isomérique |
CC(C)OC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CC(C)OC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















